Atenolol hydrochloride

Catalog No.
S519658
CAS No.
51706-40-2
M.F
C14H23ClN2O3
M. Wt
302.8 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atenolol hydrochloride

CAS Number

51706-40-2

Product Name

Atenolol hydrochloride

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride

Molecular Formula

C14H23ClN2O3

Molecular Weight

302.8 g/mol

InChI

InChI=1S/C14H22N2O3.ClH/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18;/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18);1H

InChI Key

FFDDLJYKJQGSPW-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.Cl

Solubility

Soluble in DMSO

Synonyms

Atenolol Hydrochloride

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.Cl

Description

The exact mass of the compound Atenolol hydrochloride is 302.1397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Atenolol hydrochloride is a selective beta-1 adrenergic receptor antagonist, commonly classified as a beta blocker. It is primarily used to manage hypertension, angina pectoris, and to reduce mortality following myocardial infarction. The compound has the chemical formula C14H22N2O3C_{14}H_{22}N_{2}O_{3} and is known for its cardioselectivity, meaning it predominantly affects the heart rather than other tissues where beta-2 receptors are present, such as in the lungs .

In terms of its structure, atenolol is a substituted phenethylamine derivative characterized by an α-keto substitution and a para substitution on the phenyl ring. This structural configuration contributes to its pharmacological properties and distinguishes it from other beta blockers .

Atenolol undergoes minimal metabolic reactions in the liver, with approximately 5% being metabolized. The primary metabolic pathways include hydroxylation and glucuronidation, leading to two metabolites: hydroxyatenolol and atenolol glucuronide. Hydroxyatenolol exhibits significantly reduced beta-blocking activity, being approximately one-tenth as effective as atenolol itself .

The compound's pharmacokinetic profile reveals that it is absorbed at about 50-60% when taken orally, with peak plasma concentrations occurring within 2-4 hours post-administration. Atenolol is primarily eliminated through renal pathways, with over 90% excreted unchanged in urine .

The synthesis of atenolol typically involves several steps:

  • Formation of the Phenolic Compound: The initial step is the synthesis of a phenolic compound through electrophilic aromatic substitution.
  • Alkylation: This compound is then alkylated using an appropriate alkyl halide to introduce the isopropylamino group.
  • Amidation: The final step involves amidation to form the acetamide derivative characteristic of atenolol.

Specific synthetic routes may vary based on starting materials and desired purity levels but generally follow these principles .

Atenolol is widely used in clinical practice for:

  • Hypertension: It effectively lowers blood pressure and reduces the risk of strokes and heart attacks.
  • Angina Pectoris: It helps manage chest pain by reducing heart workload.
  • Post-myocardial Infarction: Atenolol is prescribed to improve survival rates after heart attacks by mitigating stress on the heart.

Additionally, it may be used off-label for conditions such as anxiety disorders and migraine prophylaxis .

Atenolol exhibits various drug interactions that can enhance or diminish its effects:

  • Increased Risk of Bradycardia: Co-administration with other medications that lower heart rate (e.g., calcium channel blockers) can lead to significant bradycardia.
  • Altered Metabolism: Drugs such as reserpine or clonidine can potentiate atenolol's effects due to their influence on catecholamine levels.
  • Diuretics: When combined with diuretics like chlorthalidone, there may be an additive effect on blood pressure reduction but also an increased risk of electrolyte imbalances .

Atenolol shares structural similarities with several other beta blockers, including:

CompoundSelectivityHalf-lifeUnique Features
MetoprololBeta-13-7 hoursLipophilic; crosses blood-brain barrier
PropranololNon-selective3-6 hoursLipophilic; used for anxiety
BisoprololBeta-110-12 hoursLong half-life; often once daily dosing
NebivololBeta-112 hoursAdditional nitric oxide-mediated vasodilation

Atenolol's uniqueness lies in its minimal hepatic metabolism and high renal clearance, making it suitable for patients with liver impairment where other beta blockers might require dosage adjustments .

Historical Synthetic Routes for Racemic Atenolol

The development of atenolol hydrochloride synthesis began in the 1970s, with the compound being patented in 1969 and approved for medical use in 1975 [2]. The historical approach to atenolol synthesis relied on racemic pathways that produced both enantiomers simultaneously, followed by separation or resolution procedures.

The fundamental synthetic strategy involves a four-step process beginning with 2-(4-hydroxyphenyl)acetamide as the starting material [1]. This phenolic compound undergoes alkylation with epichlorohydrin to form two key intermediates: 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (chlorohydrin) and 2-(4-(2-oxiran-2-ylmethoxy)phenyl)benzeneacetamide (epoxide) [1].

Traditional industrial routes employed stoichiometric amounts of sodium hydroxide for the deprotonation step, which led to the formation of unwanted dimeric by-products [1]. The presence of these impurities necessitated extensive purification procedures, reducing overall process efficiency. Historical data from Imperial Chemical Industries (ICI) development programs indicated that early commercial processes achieved overall yields of approximately 38-45% for racemic atenolol [3].

The classical approach utilized large excesses of epichlorohydrin (up to 10 equivalents) and substantial amounts of base, making the process economically and environmentally challenging for large-scale production [3]. Industrial implementations during the 1970s and 1980s required multiple crystallization steps and extensive solvent recovery systems to achieve pharmaceutical-grade purity.

Enantioselective Synthesis of (S)-Atenolol Hydrochloride

The development of enantioselective methodologies for atenolol hydrochloride synthesis has been driven by the superior pharmacological profile of the S-enantiomer. Several approaches have been developed to access optically pure material, with varying degrees of success and industrial applicability.

The most prominent method involves the use of Jacobsen's salen-cobalt catalyst system for hydrolytic kinetic resolution of terminal epoxides [4] [5]. This approach employs (R,R)-salen Co(III)OAc as the catalyst for the asymmetric ring-opening of epoxide intermediates, achieving enantiomeric excesses of up to 98% [4]. The process operates under mild conditions at room temperature, making it suitable for industrial implementation.

Another significant advancement involves the application of chiral epichlorohydrin as a starting material [1]. Emcure Pharmaceuticals has developed a commercial process using enantiopure epichlorohydrin to produce (S)-atenolol with a specific rotation of [α]D25 = −17.1 (1.0, 1N HCl) [1]. This approach eliminates the need for resolution steps but requires access to optically pure epichlorohydrin, which adds complexity to the supply chain.

Recent developments have focused on biocatalytic approaches using lipase-mediated kinetic resolution. These methods typically achieve enantiomeric excesses greater than 94% while operating under environmentally benign conditions [6] [7]. The enzymatic approach offers advantages in terms of selectivity and environmental impact, though it is limited by the theoretical maximum yield of 50% inherent to kinetic resolution processes.

Catalytic Methods in Industrial Production

Modern industrial production of atenolol hydrochloride relies heavily on catalytic methodologies to improve efficiency and reduce environmental impact. The implementation of heterogeneous catalysts has been particularly significant in optimizing the epoxide ring-opening step.

Lewis acid catalysts, particularly aluminum-based systems, have been employed for the regioselective ring-opening of epoxide intermediates [8]. These catalysts operate at moderate temperatures (40-80°C) and provide excellent control over the reaction outcome. The use of solid catalysts also facilitates product isolation and catalyst recovery, important considerations for large-scale manufacturing.

Biocatalytic systems have gained prominence in recent years, with lipases from Candida antarctica proving particularly effective for kinetic resolution of chlorohydrin intermediates [1] [9]. The lipase B from Candida antarctica (CALB) has been extensively studied, showing exceptional enantioselectivity (E-values > 200) in the resolution of racemic chlorohydrin precursors [1]. The enzyme operates under mild conditions (30°C) and exhibits remarkable stability, making it suitable for industrial application.

The development of immobilized enzyme systems has further enhanced the practical applicability of biocatalytic approaches. Recent research has demonstrated that immobilized lipase systems can achieve over 55% reaction yield with 100% enantiomeric excess for the final S-atenolol product [10]. The immobilized systems show improved stability and reusability, with some preparations maintaining activity for over 10 cycles.

Optimization of Epichlorohydrin-Based Pathways

The optimization of epichlorohydrin-based synthetic pathways has been crucial for improving the efficiency and sustainability of atenolol hydrochloride production. These improvements have focused on several key areas: reaction stoichiometry, catalyst loading, and reaction conditions.

Recent advances have demonstrated that the use of catalytic amounts of base (0.3 equivalents) rather than stoichiometric quantities significantly improves the product distribution [1]. This modification reduces the formation of dimeric by-products while maintaining acceptable conversion rates. The catalytic base approach operates through a regenerative mechanism where the base is recycled during the reaction, enabling efficient turnover with reduced reagent consumption.

Temperature optimization studies have revealed that the reaction proceeds most efficiently at moderate temperatures (40-60°C) [11]. At these conditions, the formation of the desired chlorohydrin intermediate is favored over the competing epoxide formation. The optimized temperature range also minimizes side reactions and improves the overall atom economy of the process.

Process intensification through continuous flow methodology has shown promising results for epichlorohydrin-based synthesis [12]. Flow reactors enable better control of reaction parameters and heat transfer, leading to improved selectivity and reduced residence times. The continuous nature of the process also facilitates better integration with downstream processing steps.

Solvent optimization has been another critical area of development. The replacement of traditional organic solvents with more environmentally benign alternatives has been extensively studied. Ionic liquids and deep eutectic solvents have shown particular promise, offering improved solubility profiles and enhanced reaction selectivity while reducing environmental impact [11] [8].

Green Chemistry Approaches in Process Development

The implementation of green chemistry principles in atenolol hydrochloride synthesis has become increasingly important as environmental regulations and sustainability concerns drive pharmaceutical manufacturing practices. Several innovative approaches have been developed to address these challenges.

Deep eutectic solvents (DES) have emerged as a particularly promising green chemistry solution for atenolol synthesis [11] [8]. The choline chloride:ethylene glycol (ChCl:EG) system has been successfully employed for one-pot, two-step synthesis of atenolol, achieving overall yields of 95% [11]. This approach eliminates the need for traditional organic solvents and reduces waste generation significantly.

The DES-based process operates through a hydrogen bonding network that facilitates the epoxide ring-opening reaction [11]. The mechanism involves the formation of stabilized intermediates through hydrogen bonding with the DES components, leading to improved selectivity and reduced side product formation. The process can be conducted without additional bases or catalysts, further simplifying the synthetic procedure.

Reactive deep eutectic solvents (RDES) represent another advancement in green chemistry approaches [13]. These systems function as both reaction medium and reactant, eliminating the need for separate solvents and reducing overall process complexity. The RDES approach has been successfully applied to amide bond formation in atenolol synthesis, achieving high efficiency without chromatographic purification.

Atom economy optimization has been a key focus in green chemistry development. Modern synthetic routes achieve atom economies exceeding 85% through careful optimization of reaction conditions and reagent stoichiometry [11]. The elimination of protecting groups and the development of direct functionalization methods have contributed significantly to improved atom economy.

Life cycle assessment studies have demonstrated that green chemistry approaches can reduce the environmental impact of atenolol production by up to 40% compared to traditional methods [14]. These improvements come from reduced solvent consumption, lower energy requirements, and decreased waste generation throughout the manufacturing process.

Process analytical technology (PAT) has been integrated into green chemistry approaches to enable real-time monitoring and control of reaction parameters [11]. This technology facilitates optimization of reaction conditions and ensures consistent product quality while minimizing resource consumption.

The development of biocatalytic cascade reactions represents another significant advancement in green chemistry for atenolol synthesis [7]. These systems combine multiple enzymatic steps in a single reaction vessel, reducing solvent requirements and improving overall process efficiency. The cascade approach has achieved yields comparable to traditional chemical methods while operating under mild, environmentally benign conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

302.1397

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

51706-40-2

Wikipedia

Atenolol hydrochloride

Dates

Last modified: 02-18-2024
1: Prachi S, Komal C, Priti MJ. Influence of Peroxide Impurities in Povidone on the Stability of Selected β-Blockers with the Help of HPLC. AAPS PharmSciTech. 2017 Oct;18(7):2410-2417. doi: 10.1208/s12249-017-0716-2. Epub 2017 Feb 2. PubMed PMID: 28155135.
2: Sipos B, Pintye-Hódi K, Kónya Z, Kelemen A, Regdon G Jr, Sovány T. Physicochemical characterisation and investigation of the bonding mechanisms of API-titanate nanotube composites as new drug carrier systems. Int J Pharm. 2017 Feb 25;518(1-2):119-129. doi: 10.1016/j.ijpharm.2016.12.053. Epub 2016 Dec 24. PubMed PMID: 28027919.
3: Rimoldi L, Meroni D, Falletta E, Pifferi V, Falciola L, Cappelletti G, Ardizzone S. Emerging pollutant mixture mineralization by TiO(2) photocatalysts. The role of the water medium. Photochem Photobiol Sci. 2017 Jan 18;16(1):60-66. doi: 10.1039/c6pp00214e. PubMed PMID: 27841891.
4: Akinyemi AJ, Thomé GR, Morsch VM, Bottari NB, Baldissarelli J, de Oliveira LS, Goularte JF, Belló-Klein A, Oboh G, Schetinger MR. Dietary Supplementation of Ginger and Turmeric Rhizomes Modulates Platelets Ectonucleotidase and Adenosine Deaminase Activities in Normotensive and Hypertensive Rats. Phytother Res. 2016 Jul;30(7):1156-63. doi: 10.1002/ptr.5621. Epub 2016 May 6. PubMed PMID: 27151061.
5: Reddy NH, Patnala S, Kanfer I. Investigation of Biowaivers for Immediate Release Formulations Containing BCS III Drugs, Acyclovir, Atenolol, and Ciprofloxacin Hydrochloride, Using Dissolution Testing. AAPS PharmSciTech. 2017 Feb;18(2):424-431. doi: 10.1208/s12249-016-0520-4. Epub 2016 Apr 1. PubMed PMID: 27038483.
6: Akinyemi AJ, Thomé GR, Morsch VM, Bottari NB, Baldissarelli J, de Oliveira LS, Goularte JF, Belló-Klein A, Duarte T, Duarte M, Boligon AA, Athayde ML, Akindahunsi AA, Oboh G, Schetinger MR. Effect of Ginger and Turmeric Rhizomes on Inflammatory Cytokines Levels and Enzyme Activities of Cholinergic and Purinergic Systems in Hypertensive Rats. Planta Med. 2016 May;82(7):612-20. doi: 10.1055/s-0042-102062. Epub 2016 Mar 22. PubMed PMID: 27002391.
7: Kumar VV, Cabana H. Towards high potential magnetic biocatalysts for on-demand elimination of pharmaceuticals. Bioresour Technol. 2016 Jan;200:81-9. doi: 10.1016/j.biortech.2015.09.100. Epub 2015 Oct 9. PubMed PMID: 26476168.
8: Hegazy MA. A novel pure component contribution algorithm (PCCA) for extracting components' contribution from severely overlapped signals; an application to UV-spectrophotometric data. Spectrochim Acta A Mol Biomol Spectrosc. 2015;151:405-14. doi: 10.1016/j.saa.2015.06.102. Epub 2015 Jun 30. PubMed PMID: 26148828.
9: de Souza Rossignoli P, Yamamoto FZ, Pereira OC, Chies AB. Norepinephrine responses in rat renal and femoral veins are reinforced by vasoconstrictor prostanoids. Vascul Pharmacol. 2015 Sep;72:93-100. doi: 10.1016/j.vph.2015.06.017. Epub 2015 Jul 2. PubMed PMID: 26141930.
10: Wu MJ, Shin DH, Kim MY, Park CG, Kim YD, Lee J, Park IK, Choi S, So I, Park JS, Jun JY. Functional effects of β3-adrenoceptor on pacemaker activity in interstitial cells of Cajal from the mouse colon. Eur J Pharmacol. 2015 May 5;754:32-40. doi: 10.1016/j.ejphar.2015.02.031. Epub 2015 Feb 25. PubMed PMID: 25725113.
11: Haas MJ, Kurban W, Shah H, Onstead-Haas L, Mooradian AD. Beta Blockers Suppress Dextrose-Induced Endoplasmic Reticulum Stress, Oxidative Stress, and Apoptosis in Human Coronary Artery Endothelial Cells. Am J Ther. 2016 Nov/Dec;23(6):e1524-e1531. PubMed PMID: 25629351.
12: Mugabo P, Philander A, Raji I, Dietrich D, Green I. Effects of hippadine on the blood pressure and heart rate in male spontaneously hypertensive Wistar rats. J Ethnopharmacol. 2014 Dec 2;158 Pt A:123-31. doi: 10.1016/j.jep.2014.10.011. Epub 2014 Oct 18. PubMed PMID: 25456427.
13: Chen J, Du Y, Zhu F, Chen B, Zhang Q, Du S, Li P. Study of the enantioseparation capability of chiral dual system based on chondroitin sulfate C in CE. Electrophoresis. 2015 Feb;36(4):607-14. doi: 10.1002/elps.201300057. PubMed PMID: 25421375.
14: Ren J, Zhou Y, Zhang G, Zhou L, Zhao J, Wei Y, Wu X. Role of age-related decrease of renal organic cation transporter 2 in the effect of atenolol on renal excretion of metformin in rats. Eur J Drug Metab Pharmacokinet. 2015 Sep;40(3):349-54. doi: 10.1007/s13318-014-0214-9. Epub 2014 Jul 1. PubMed PMID: 24981592.
15: Li Y, Jing L, Li Y, Jiang J, Wang Z, Wei J, Li X, Wang L, Xia H, Li T, Liu S, Xing B, Yang Z, Lu Q, Jiang R, Xie P, Shou X, Wang X, Jia Y. The efficacy and safety of ivabradine hydrochloride versus atenolol in Chinese patients with chronic stable angina pectoris. Pharmacoepidemiol Drug Saf. 2014 Nov;23(11):1183-91. doi: 10.1002/pds.3628. Epub 2014 Apr 22. PubMed PMID: 24757084.
16: Cvijić S, Parojčić J, Langguth P. Viscosity-mediated negative food effect on oral absorption of poorly-permeable drugs with an absorption window in the proximal intestine: In vitro experimental simulation and computational verification. Eur J Pharm Sci. 2014 Sep 30;61:40-53. doi: 10.1016/j.ejps.2014.04.008. Epub 2014 Apr 18. PubMed PMID: 24751672.
17: He L, Wickremasingha P, Lee J, Tao B, Mendell-Harary J, Walker J, Wight D. Lack of effect of colesevelam HCl on the single-dose pharmacokinetics of aspirin, atenolol, enalapril, phenytoin, rosiglitazone, and sitagliptin. Diabetes Res Clin Pract. 2014 Jun;104(3):401-9. doi: 10.1016/j.diabres.2013.12.033. Epub 2014 Jan 14. PubMed PMID: 24721587.
18: Ebeid WM, Elkady EF, El-Zaher AA, El-Bagary RI, Patonay G. Synchronized separation of seven medications representing most commonly prescribed antihypertensive classes by using reversed-phase liquid chromatography: Application for analysis in their combined formulations. J Sep Sci. 2014 Apr;37(7):748-57. doi: 10.1002/jssc.201301298. Epub 2014 Mar 7. PubMed PMID: 24482404.
19: Youssef RM, Maher HM, El-Kimary EI, Hassan EM, Barary MH. Validated stability-indicating methods for the simultaneous determination of amiloride hydrochloride, atenolol, and chlorthalidone using HPTLC and HPLC with photodiode array detector. J AOAC Int. 2013 Mar-Apr;96(2):313-23. PubMed PMID: 23767356.
20: Kaila HO, Ambasana MA, Shah AK. Development and validation of a reversed-phase ultra-performance liquid chromatographic method for the simultaneous determination of six drugs used for combined hypertension therapy. J AOAC Int. 2013 Mar-Apr;96(2):295-300. PubMed PMID: 23767353.

Explore Compound Types